

# Spectroscopic Analysis of 7-Bromo-1H-indazol-5-amine: A Technical Guide

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## Compound of Interest

Compound Name: **7-Bromo-1H-indazol-5-amine**

Cat. No.: **B1440848**

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## Executive Summary

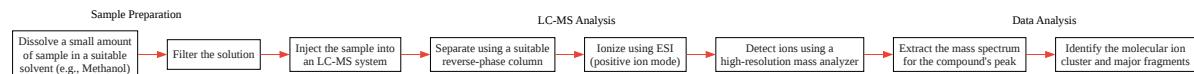
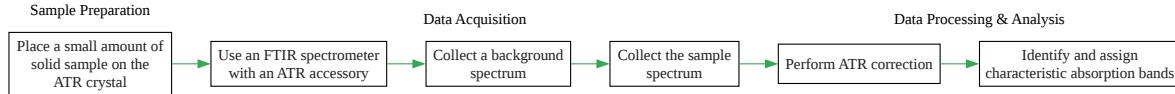
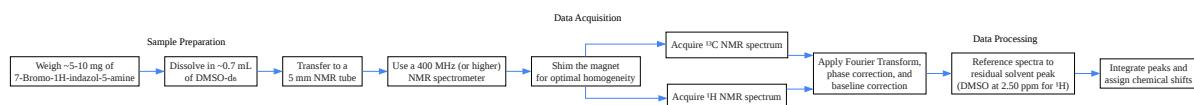
**7-Bromo-1H-indazol-5-amine** is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery, serving as a key building block for the synthesis of complex therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectral data for **7-Bromo-1H-indazol-5-amine** (CAS No. 953411-10-4), focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's spectroscopic signature.

While several commercial suppliers assert the availability of spectral data for **7-Bromo-1H-indazol-5-amine**, a comprehensive, publicly accessible, and peer-reviewed dataset is not currently available. This guide, therefore, synthesizes the expected spectral characteristics based on the known structure and data from closely related analogs, providing a predictive framework for researchers. The methodologies for acquiring such data are also detailed to ensure scientific rigor and reproducibility.

## Molecular Structure and Expected Spectroscopic Features

The structural framework of **7-Bromo-1H-indazol-5-amine**, with its distinct aromatic protons, amine and indazole N-H protons, and a bromine substituent, dictates a unique spectroscopic fingerprint.

### Molecular Structure:



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